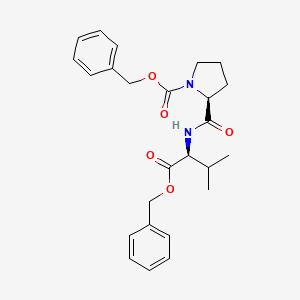
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a benzyloxy group, and a carbamoyl group. Its unique configuration and functional groups make it a valuable subject of study in synthetic organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and ester bonds. One common synthetic route involves the following steps:
Protection of the amine group: The amine group of the starting material is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Formation of the amide bond: The protected amine is then reacted with an appropriate acid chloride or anhydride to form the amide bond.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the ester bond: The ester bond is formed by reacting the intermediate with a suitable alcohol under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions and can be used to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-Benzyl 2-(((S)-1-(benzyloxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its interactions with molecular targets .
Propriétés
Numéro CAS |
99909-22-5 |
|---|---|
Formule moléculaire |
C25H30N2O5 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-3-methyl-1-oxo-1-phenylmethoxybutan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C25H30N2O5/c1-18(2)22(24(29)31-16-19-10-5-3-6-11-19)26-23(28)21-14-9-15-27(21)25(30)32-17-20-12-7-4-8-13-20/h3-8,10-13,18,21-22H,9,14-17H2,1-2H3,(H,26,28)/t21-,22-/m0/s1 |
Clé InChI |
GLTFEOBFYYHUIV-VXKWHMMOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


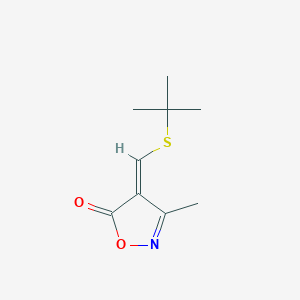
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)


![Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate](/img/structure/B12874819.png)
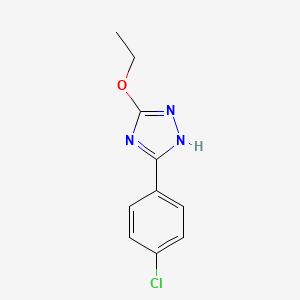
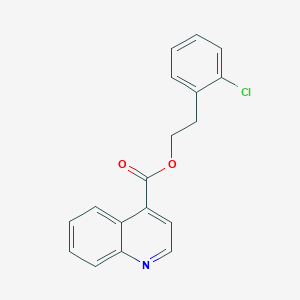
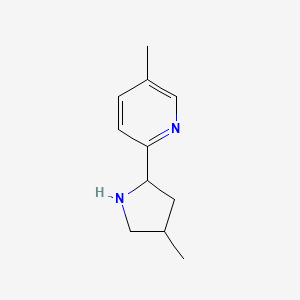
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
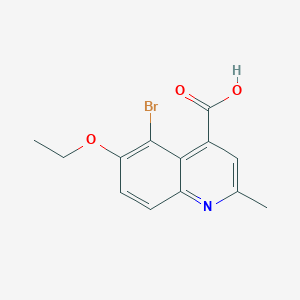
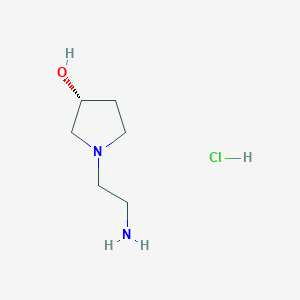
copper](/img/structure/B12874855.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![(S)-2-([1,1'-Biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B12874864.png)
